

# Spectroscopic Analysis of Diallylmelamine: A Technical Guide

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## Compound of Interest

Compound Name: **Diallylmelamine**

Cat. No.: **B146501**

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This guide provides a comprehensive overview of the spectroscopic data for **Diallylmelamine** (also known as 2,4-diamino-6-diallylmino-1,3,5-triazine), a key compound utilized in various research and development applications. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

## Spectroscopic Data

The empirical formula for **Diallylmelamine** is C<sub>9</sub>H<sub>14</sub>N<sub>6</sub>, and its molecular weight is 206.25 g/mol. The spectroscopic data is summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

A representative <sup>1</sup>H NMR spectrum can be found on ChemicalBook.[\[1\]](#)

### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

A representative  $^{13}\text{C}$  NMR spectrum can be found on ChemicalBook.[\[2\]](#)

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Description of Vibration
~3400-3100	N-H stretching (amines)
~3080	=C-H stretching (alkene)
~2950-2850	C-H stretching (alkane)
~1650	C=C stretching (alkene)
~1600-1450	N-H bending, C-N stretching (triazine ring)
~990 and ~910	=C-H bending (out-of-plane)

## Mass Spectrometry (MS)

m/z	Interpretation
206	$[\text{M}]^+$ (Molecular Ion)
Other fragmentation data not available in search results	

A representative mass spectrum can be found on ChemicalBook.[\[3\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for organic compounds like **Diallylmelamine**. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **Diallylmelamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).<sup>[4]</sup>
- Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.<sup>[4]</sup>
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.<sup>[5]</sup>

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a  $^1\text{H}$  NMR spectrum. A standard pulse-acquire sequence is typically used.<sup>[6]</sup>
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.<sup>[7]</sup>

## Fourier Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Diallylmelamine** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.<sup>[8]</sup>
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.<sup>[9]</sup>

#### Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.<sup>[8]</sup>

- Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[8]
- The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

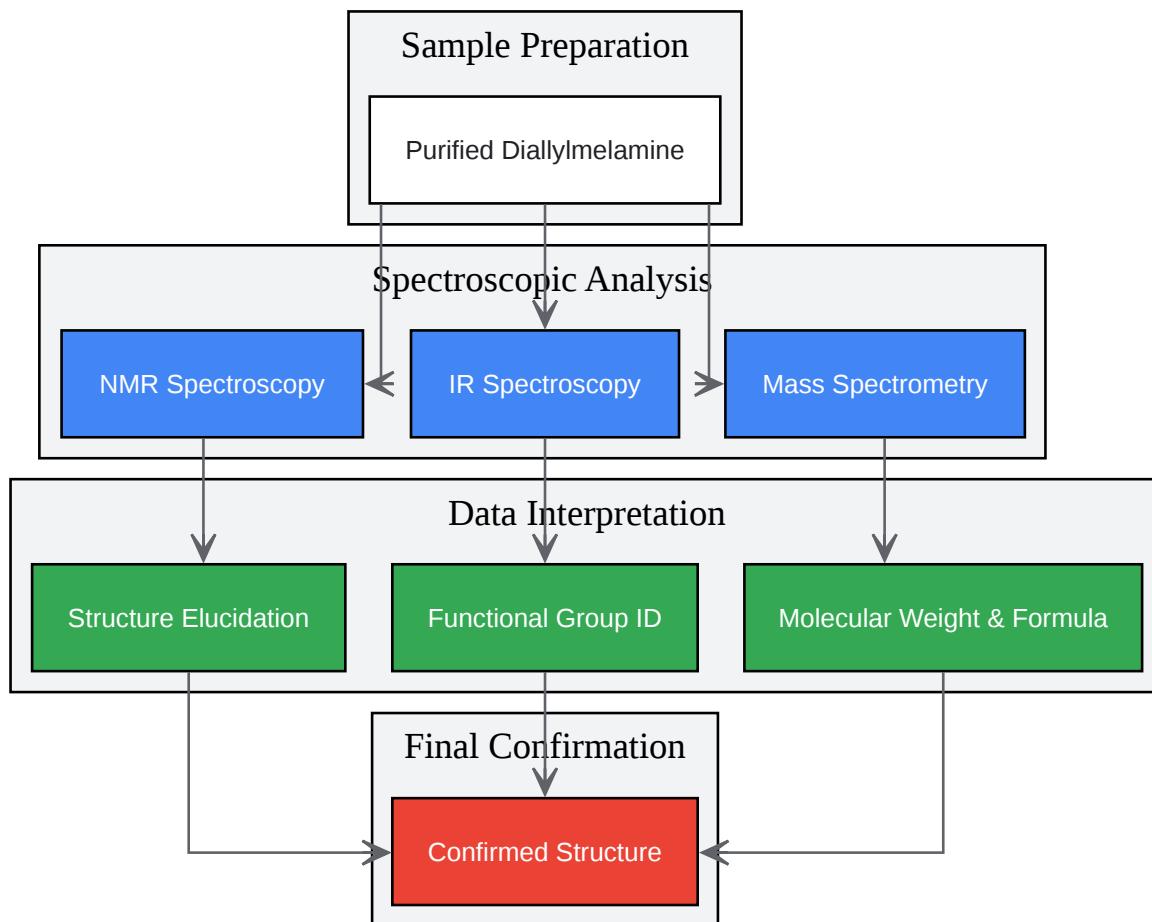
- For volatile compounds, the sample can be introduced into the ion source via a heated reservoir or a gas chromatography (GC) inlet.[10]
- For non-volatile solids, a direct insertion probe is used to introduce the sample into the ion source.[10]
- The sample is typically dissolved in a volatile organic solvent to a concentration of approximately 1 mg/mL, and then further diluted.[11]

Data Acquisition:

- The sample molecules are introduced into the ion source, which is under a high vacuum.[12]
- In the ion source, molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]
- The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.[12]
- A detector measures the abundance of each ion, and the data is plotted as relative intensity versus  $m/z$ .[10]

## Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

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